

A Head-to-Head Comparison: Z-Pro-Pro-CHO and Z-Pro-Prolinal

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Compound of Interest

Compound Name: Z-Pro-Pro-CHO

Cat. No.: B12367826

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An Important Clarification on Nomenclature

Before delving into a detailed comparison, it is crucial to clarify that "**Z-Pro-Pro-CHO**" and "Z-Pro-Prolinal" are, in fact, synonyms for the same chemical compound.^[1] Other common names for this molecule include Cbz-Pro-Prolinal, N-Benzyloxycarbonyl-L-prolyl-L-prolinal, Z-PP-CHO, and simply ZPP.^[1] This guide, therefore, will serve as a comprehensive profile of this single, potent inhibitor, providing the objective data and experimental details necessary for researchers to compare its performance against other alternative prolyl oligopeptidase inhibitors.

This compound is a highly specific and potent inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).^[1] POP is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, making it a target of interest in neuroscience and drug development.^{[1][2]}

Quantitative Data Summary

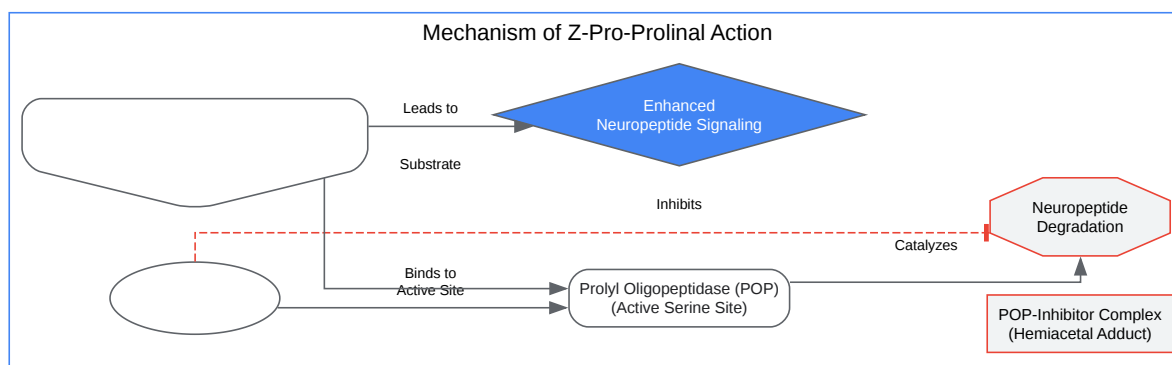
The inhibitory potency of Z-Pro-Prolinal has been characterized against prolyl oligopeptidase from various species. The data highlights its high affinity for the enzyme, with inhibition constants often in the nanomolar and even sub-nanomolar range.

Property	Value	Source Organism/Enzyme	Reference
Synonyms	Z-Pro-Pro-CHO, Cbz-Pro-Prolinal, ZPP	N/A	[1]
Molecular Formula	C ₁₈ H ₂₂ N ₂ O ₄	N/A	[1]
Molecular Weight	330.38 g/mol	N/A	[1]
K _i (Inhibition Constant)	1 nM	Prolyl Oligopeptidase (POP)	[1]
K _i (Inhibition Constant)	0.35 nM	Prolyl Oligopeptidase (POP)	[3]
IC ₅₀ (Half-maximal inhibitory concentration)	0.4 nM	Porcine Prolyl Endopeptidase (PREP)	[4]
IC ₅₀ (Half-maximal inhibitory concentration)	0.16 μM (160 nM)	Human Prolyl Oligopeptidase	[5]
IC ₅₀ (Half-maximal inhibitory concentration)	0.01 μM (10 nM)	Schistosoma mansoni Prolyl Oligopeptidase	[5]
IC ₅₀ (Half-maximal inhibitory concentration)	4.2 nM	Leishmania infantum Prolyl Oligopeptidase	[6]

Mechanism of Action

Z-Pro-Prolinal functions as a slow, tight-binding transition-state analog inhibitor of prolyl oligopeptidase.[3][7] The key to its mechanism lies in the terminal aldehyde group (-CHO), which corresponds to the P1 site of the inhibitor.[6][7] This aldehyde group forms a reversible, covalent hemiacetal adduct with the catalytic serine residue (Ser554) in the active site of the enzyme.[6][7] This adduct mimics the tetrahedral transition state of the normal enzyme-substrate reaction, effectively blocking the enzyme's catalytic activity.[6][7]

By inhibiting POP, Z-Pro-Prolinal prevents the degradation of various proline-containing neuropeptides, such as vasopressin and thyrotropin-releasing hormone (TRH).[1][8] This leads to an increase in the local concentration and signaling of these neuropeptides, which is believed to be the basis for the inhibitor's neuroprotective and cognition-enhancing effects observed in preclinical studies.[8]



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Mechanism of Z-Pro-Prolinal inhibition of Prolyl Oligopeptidase.

Experimental Protocols

Prolyl Oligopeptidase (POP) Inhibition Assay using a Fluorogenic Substrate

This protocol describes a common method for determining the inhibitory activity of compounds like Z-Pro-Prolinal against POP. The assay measures the cleavage of a synthetic fluorogenic substrate, which releases a fluorescent molecule upon hydrolysis by the enzyme.

Materials:

- Purified prolyl oligopeptidase
- Z-Pro-Prolinal (or other test inhibitor)

- Fluorogenic substrate: N-Benzyloxycarbonyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin (Z-Gly-Pro-AMC)
- Assay Buffer: 0.1 M Phosphate buffer (pH 7.0) containing 0.1 mM DTT
- DMSO (for dissolving inhibitor)
- 96-well microplate (black, flat-bottom for fluorescence)
- Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Reagent Preparation:

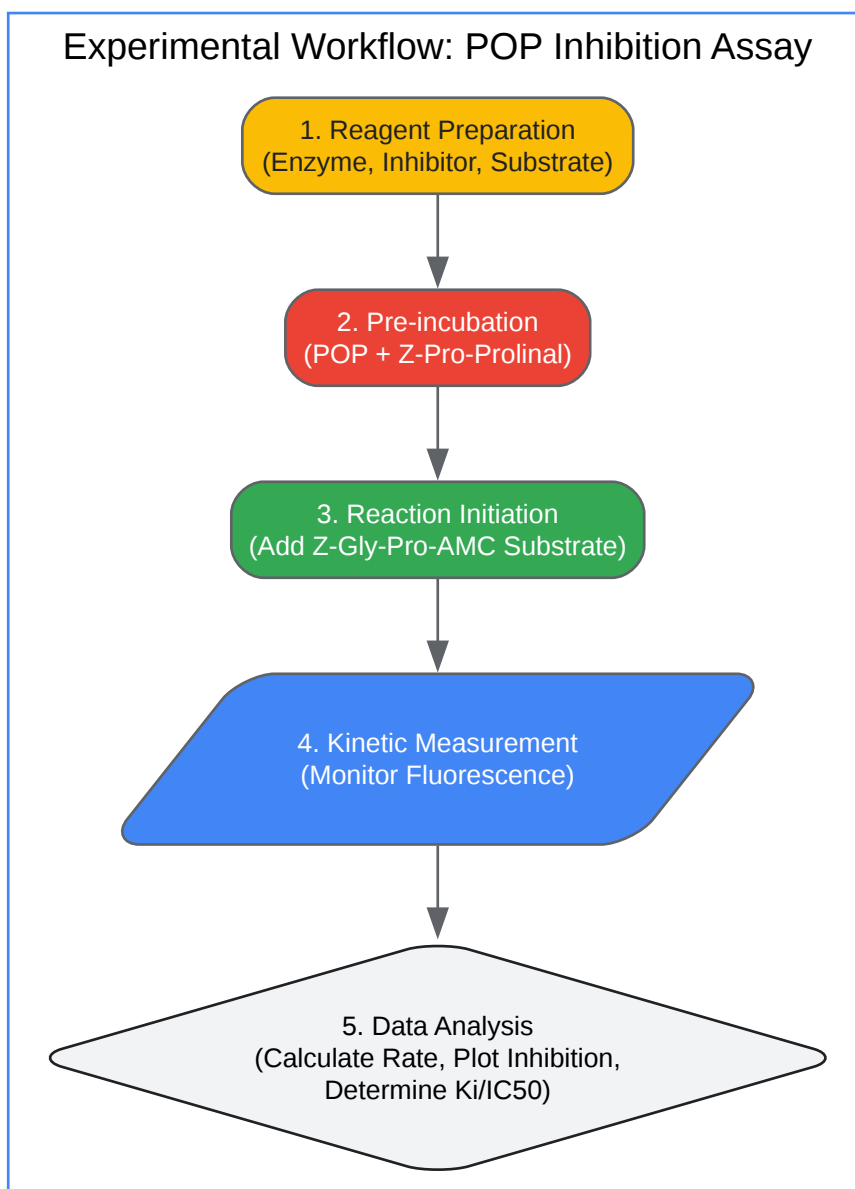
- Enzyme Stock Solution: Prepare a concentrated stock of POP in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 0.5-5 nM).
- Inhibitor Stock Solution: Prepare a concentrated stock solution of Z-Pro-Prolinal in 100% DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
- Substrate Solution: Prepare a stock solution of Z-Gly-Pro-AMC in DMSO. Dilute with assay buffer to the desired final concentration (e.g., 100 μ M).

Assay Procedure:

- Pre-incubation: In a 96-well plate, add a fixed amount of POP enzyme to wells containing various concentrations of Z-Pro-Prolinal. Also, prepare control wells with the enzyme and assay buffer (no inhibitor) and blank wells with buffer only.
- Incubation: Incubate the plate at a controlled temperature (e.g., 23-37°C) for a set period (e.g., 60-120 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.^[9] This is particularly important for slow-binding inhibitors like Z-Pro-Prolinal.
- Reaction Initiation: Start the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
- Fluorescence Monitoring: Immediately place the plate in the fluorescence microplate reader. Monitor the increase in fluorescence intensity over time (e.g., every minute for 60-100

minutes).[9] The rate of fluorescence increase is proportional to the enzyme activity.

- Data Analysis:
 - Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
 - Normalize the velocities to the control (no inhibitor) to get the percent inhibition.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the K_i or IC_{50} value.[9]



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Workflow for a Prolyl Oligopeptidase (POP) inhibition assay.

Concluding Remarks

Z-Pro-Prolinal (**Z-Pro-Pro-CHO**) is a well-characterized, potent, and selective inhibitor of prolyl oligopeptidase. Its mechanism as a slow, tight-binding transition-state analog is thoroughly documented. The extensive quantitative data available on its inhibitory activity across different species make it a valuable tool for researchers studying the role of POP in neuropeptide regulation, neurodegenerative diseases, and other physiological processes. The provided

experimental protocol offers a standard method for assessing its performance and comparing it to novel or alternative inhibitors in a drug discovery context.

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